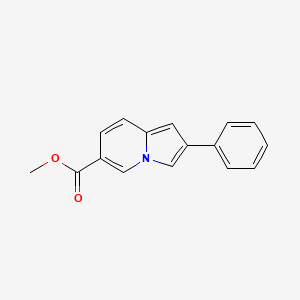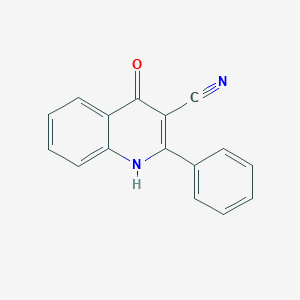
4-Chloro-2-methyl-6-nitroquinoline-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-methyl-6-nitroquinoline-3-carbonitrile is a quinoline derivative known for its diverse applications in various fields such as chemistry, biology, and medicine. Quinoline derivatives are nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, making them valuable in drug discovery and development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-6-nitroquinoline-3-carbonitrile typically involves multiple steps, including cyclization, nitration, and chlorination. One common method starts with 4-methoxyaniline, which undergoes cyclization to form the quinoline ring, followed by nitration and chlorination to introduce the nitro and chloro groups, respectively . The reaction conditions are generally mild, and the process is suitable for large-scale production due to its simplicity and cost-effectiveness .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but optimized for higher yields and efficiency. The use of catalysts and advanced reaction techniques, such as microwave-assisted synthesis and solvent-free conditions, can enhance the overall process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-methyl-6-nitroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 4-chloro-2-methyl-6-aminoquinoline-3-carbonitrile, while substitution of the chloro group can produce a wide range of quinoline derivatives with different functional groups .
Applications De Recherche Scientifique
4-Chloro-2-methyl-6-nitroquinoline-3-carbonitrile has numerous scientific research applications, including:
Chemistry: It serves as a key intermediate in the synthesis of various quinoline-based compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-Chloro-2-methyl-6-nitroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The compound’s nitro and chloro groups play a crucial role in its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other quinoline derivatives such as 2-chloroquinoline-3-carbaldehyde and 4-chloro-6-methoxy-2-methyl-3-nitroquinoline .
Uniqueness
4-Chloro-2-methyl-6-nitroquinoline-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
915369-76-5 |
|---|---|
Formule moléculaire |
C11H6ClN3O2 |
Poids moléculaire |
247.64 g/mol |
Nom IUPAC |
4-chloro-2-methyl-6-nitroquinoline-3-carbonitrile |
InChI |
InChI=1S/C11H6ClN3O2/c1-6-9(5-13)11(12)8-4-7(15(16)17)2-3-10(8)14-6/h2-4H,1H3 |
Clé InChI |
YAVONDGTWXISHQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C2C=C(C=CC2=N1)[N+](=O)[O-])Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11863961.png)

![3-(2H-[1,2,5]oxadiazolo[2,3-a]pyridin-5-yl)-2-aminopropanoicacidhydrochloride](/img/structure/B11863971.png)


![1,7-Diazaspiro[4.4]nonane, 7-(5-methoxy-3-pyridinyl)-1-methyl-](/img/structure/B11863985.png)
![6,9-Difluorobenzo[g]quinoline-5,10-dione](/img/structure/B11863987.png)



![4,6-Bis(ethylthio)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11864012.png)
